N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide is a chemical compound with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol . This compound is known for its unique structure, which includes a tert-butylsulfamoyl group attached to a phenyl ring, and a phenylpropanamide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide involves several steps. One common method includes the reaction of 4-tert-butylsulfonyl chloride with aniline to form N-(4-tert-butylsulfamoyl)aniline. This intermediate is then reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The phenyl rings can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide can be compared with other sulfonamide derivatives, such as:
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide: Known for its use in protein modification and enzyme assays.
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions for the synthesis of complex organic molecules.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H24N2O3S |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-19(2,3)21-25(23,24)17-12-10-16(11-13-17)20-18(22)14-9-15-7-5-4-6-8-15/h4-8,10-13,21H,9,14H2,1-3H3,(H,20,22) |
InChI Key |
CWFSPYQLXQKMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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